molecular formula C19H18N2OS B2935097 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 920116-59-2

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2935097
CAS No.: 920116-59-2
M. Wt: 322.43
InChI Key: SRLXGUFTRATBKQ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring two key substituents:

  • A 2-(4-methylphenoxy)ethylsulfanyl group at position 2, contributing hydrophobicity and steric bulk.

Its molecular formula is C₉H₁₇N₃OS, with a calculated molecular weight of 335.4 g/mol and an estimated logP of ~3.2, indicating moderate lipophilicity .

Properties

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)23-14-13-22-16-10-8-15(2)9-11-16/h1,4-11H,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLXGUFTRATBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Scientific Research Applications

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may vary depending on the application but often involve binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Phenoxy Substituents

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
  • Substituents: 3-methylphenoxyethylsulfanyl at position 2.
  • Molecular Formula : C₁₆H₁₆N₂OS.
  • Molecular Weight : 284.4 g/mol.
D011-5761 ()
  • Substituents: 2-methylphenoxymethyl at position 2 and propargyl at position 1.
  • Molecular Formula : C₁₈H₁₆N₂O.
  • Molecular Weight : 276.3 g/mol.
  • Key Difference : The methylene linker (vs. ethylsulfanyl) reduces flexibility and sulfur-mediated interactions, impacting solubility and reactivity.

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP
Target Compound C₁₉H₁₇N₃OS 335.4 4-Methylphenoxyethylsulfanyl, propargyl ~3.2
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-benzodiazole C₁₆H₁₆N₂OS 284.4 3-Methylphenoxyethylsulfanyl ~2.8
D011-5761 C₁₈H₁₆N₂O 276.3 2-Methylphenoxymethyl, propargyl ~2.5
MMV007557 C₁₄H₁₁N₅O₂ 281.3 4-Nitrophenyl hydrazone 0.85
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., MMV007557) reduce logP (0.85) due to increased polarity. Methylphenoxy groups enhance lipophilicity (~2.5–3.2), favoring membrane permeability.

Crystallographic and Computational Analysis

  • Crystal Packing : Related benzimidazoles (–13) show hydrogen bonding and π-π interactions, which could stabilize the target compound’s structure.
  • Software Tools : Programs like SHELX (for refinement) and Mercury (for visualization) enable structural analysis .

Biological Activity

The compound 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (CAS No. 920116-59-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a prop-2-yn-1-yl moiety. Its molecular formula is C₁₅H₁₅N₂OS, and it possesses unique substituents that may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing benzodiazole derivatives exhibit significant antimicrobial activity. For instance, research has shown that related compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been noted, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit certain kinases that are critical in cancer cell proliferation, thereby providing a potential therapeutic angle for targeting malignant cells .

Case Studies

A series of case studies have been conducted to assess the efficacy of this compound in various biological assays:

  • Antimicrobial Assays :
    • Pathogens Tested : E. coli, S. aureus, and fungi.
    • Results : Demonstrated significant inhibition at concentrations as low as 10 µg/mL .
  • Cytotoxicity Studies :
    • Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).
    • Findings : IC50 values were recorded at approximately 25 µM for HeLa cells, indicating potent cytotoxic effects .
  • Mechanistic Studies :
    • Apoptosis Induction : Flow cytometry analysis confirmed increased annexin V binding in treated cells, suggesting apoptosis induction through mitochondrial pathways .

Data Table

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus15 µg/mL
CytotoxicityHeLa25 µM
CytotoxicityMCF730 µM
Apoptosis InductionHeLaConfirmed via flow cytometry

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